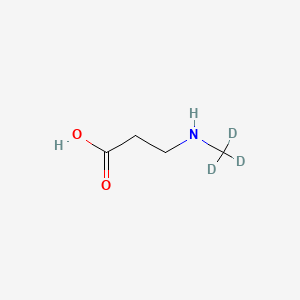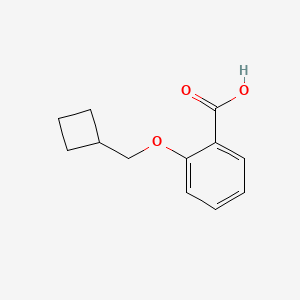
5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid is a complex organic compound that belongs to the class of pyridinemonocarboxylic acids This compound is characterized by the presence of a nicotinic acid core substituted at position 2 by a 4,5-dihydro-imidazol-2-yl group, which is further substituted by isopropyl, methyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid typically involves the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxo group, converting it into a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with different functional groups.
Scientific Research Applications
5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid involves the inhibition of acetohydroxyacid synthase, an enzyme crucial for protein synthesis in plants. This disruption leads to the inhibition of protein synthesis, which is not found in mammalian tissues, making it a selective herbicide .
Comparison with Similar Compounds
Imazapic: 2-(4-Isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methylnicotinic acid.
Imazamox: 2-(4-Isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid.
Imazethapyr: 5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-1H-imidazolin-2-yl)nicotinic acid.
Uniqueness: 5-Vinyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazoline-2-yl) Nicotinic Acid is unique due to its vinyl group, which allows for additional chemical modifications and potential applications. This structural feature distinguishes it from other similar compounds and enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
5-ethenyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h5-8H,1H2,2-4H3,(H,19,20)(H,17,18,21) |
InChI Key |
ZZWDFTIBNLMOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C=C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)





![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)




